2-Methyl-3-phenyl-1-propene

Catalog No.
S1893189
CAS No.
3290-53-7
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-phenyl-1-propene

CAS Number

3290-53-7

Product Name

2-Methyl-3-phenyl-1-propene

IUPAC Name

2-methylprop-2-enylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

MXTNFIYGTWARIN-UHFFFAOYSA-N

SMILES

CC(=C)CC1=CC=CC=C1

Canonical SMILES

CC(=C)CC1=CC=CC=C1

2-Methyl-3-phenyl-1-propene, with the molecular formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol, is an unsaturated hydrocarbon. It features a phenyl group attached to a propene chain, making it part of the larger family of aromatic compounds. This compound is also known by several synonyms, including methallylbenzene and 2-methylallylbenzene .

As mentioned earlier, the specific mechanism of action of 2-Methyl-3-phenyl-1-propene in biological systems remains unclear due to limited research.

  • Toxicity: Data on the specific toxicity of 2-Methyl-3-phenyl-1-propene is limited. As a general precaution, it's advisable to handle organic compounds with gloves and in a well-ventilated area.
  • Flammability: Information on flammability is not currently available. However, as an organic compound, it's likely flammable. Standard safety protocols for handling flammable liquids should be followed.

2-Methyl-3-phenyl-1-propene (2-M-3-P) is an organic compound found in various plants, including tomatoes (Solanum lycopersicum) and cannabis (Cannabis sativa) []. Scientific research into 2-M-3-P is ongoing, but here are some areas of exploration:

  • Natural product chemistry

    Researchers are interested in understanding the prevalence and biosynthesis of 2-M-3-P in plants. This involves isolating and identifying the compound from different plant sources and determining the biological pathways that lead to its production [].

  • Potential biological activity

    Some studies have investigated the potential biological effects of 2-M-3-P. However, more research is needed to understand its specific properties and mechanisms of action [].

Typical of alkenes, such as:

  • Hydrogenation: The addition of hydrogen across the double bond can yield saturated hydrocarbons.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) can lead to dihalogenated products.
  • Polymerization: Under certain conditions, it can polymerize to form larger molecular structures.
  • Electrophilic Addition: The double bond can react with electrophiles, leading to various substitution products.

These reactions are significant in organic synthesis and industrial applications .

Several methods exist for synthesizing 2-methyl-3-phenyl-1-propene:

  • Alkylation Reactions: The compound can be synthesized through the alkylation of phenylpropene using methyl iodide in the presence of a base.
  • Dehydration Reactions: Starting from 2-methyl-3-phenyl-1-propanol, dehydration can yield the desired alkene.
  • Catalytic Processes: Various catalytic methods involving transition metals have been explored for efficient synthesis.

These methods highlight the versatility in producing this compound for research and industrial purposes .

2-Methyl-3-phenyl-1-propene finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Chemical Industry: Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
  • Research: Used in studies related to organic synthesis and reaction mechanisms .

Interaction studies involving 2-methyl-3-phenyl-1-propene typically focus on its reactivity with other chemical species. Understanding these interactions is crucial for predicting behavior in biological systems and industrial applications. For instance, studies on its electrophilic nature assist in determining how it might react with cellular components or other organic molecules .

Several compounds share structural characteristics with 2-methyl-3-phenyl-1-propene. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
AllylbenzeneC₉H₈A simple alkene with a phenyl group
3-MethylstyreneC₉H₁₀Similar structure but different methyl placement
4-MethylstyreneC₉H₁₀Similar to 3-methylstyrene but with para substitution

Uniqueness

What sets 2-methyl-3-phenyl-1-propene apart from these similar compounds is its specific double bond positioning and methyl substitution pattern, which influence its reactivity and potential applications significantly.

Physical State and Appearance

2-Methyl-3-phenyl-1-propene exists as a clear liquid at standard temperature and pressure conditions [1] [2]. The compound exhibits a colorless to pale yellow appearance, which is characteristic of many organic aromatic compounds [2]. The liquid nature of this compound at room temperature is consistent with its molecular weight of 132.2 g/mol and its structural characteristics as an unsaturated aromatic hydrocarbon [3] [4] [1].

The compound possesses a distinctive sweet, floral odor, which is attributed to the presence of both the phenyl group and the alkene functionality within its molecular structure [2]. This olfactory characteristic is typical of aromatic compounds containing both benzene rings and unsaturated aliphatic chains.

PropertyValueReference
Physical State at Room TemperatureLiquid [1]
AppearanceClear liquid [2]
ColorColorless to pale yellow [2]
OdorSweet, floral odor [2]

Thermodynamic Properties

Melting and Boiling Points

The boiling point of 2-Methyl-3-phenyl-1-propene has been reported with variations across different sources, reflecting potential differences in measurement methods and sample purity. The most commonly reported value is 175.8°C at standard atmospheric pressure [5] [6] [7]. However, literature values show a range from 175.8°C to 179.6°C [3] [8] [5], with the upper end of this range being 179.6°C at 760 mmHg [8].

The melting point of 2-Methyl-3-phenyl-1-propene has not been definitively established in the available literature. Multiple sources indicate that specific melting point data is not readily available for this compound [8] [9]. This absence of melting point data is not uncommon for liquid organic compounds that may remain in liquid form at very low temperatures.

PropertyValue (°C)Reference
Boiling Point175.8 [5] [6] [7]
Boiling Point Range175.8 - 179.6 [3] [8] [5]
Melting PointNot availableMultiple sources

Flash Point

The flash point of 2-Methyl-3-phenyl-1-propene is 53.7°C, which classifies this compound as a flammable liquid [8] [10] [9]. This relatively low flash point indicates that the compound can form ignitable vapor-air mixtures at temperatures well below its boiling point, requiring appropriate safety precautions during handling and storage.

PropertyValue (°C)Reference
Flash Point53.7 [8] [10] [9]

Vapor Pressure

The vapor pressure of 2-Methyl-3-phenyl-1-propene at 25°C is 1.26 mmHg [8] [10]. This moderate vapor pressure indicates that the compound exhibits measurable volatility at room temperature, which is consistent with its classification as a liquid with a relatively low boiling point. The vapor pressure value is important for understanding the compound's evaporation characteristics and potential environmental fate.

PropertyValueReference
Vapor Pressure at 25°C1.26 mmHg [8] [10]

Density and Specific Gravity

The density of 2-Methyl-3-phenyl-1-propene at 25°C is 0.8821 g/cm³ [5] [6] [7]. Literature values show a narrow range from 0.88 to 0.8821 g/cm³ [8] [9], indicating good consistency among different sources. The specific gravity is reported as 0.88, confirming that the compound is less dense than water [8].

This density value is characteristic of aromatic hydrocarbons and is consistent with the compound's molecular structure, which contains both aromatic and aliphatic components. The relatively low density compared to water reflects the predominantly hydrocarbon nature of the molecule.

PropertyValueReference
Density at 25°C0.8821 g/cm³ [5] [6] [7]
Density Range0.88 - 0.8821 g/cm³ [8] [9]
Specific Gravity0.88 [8]

Refractive Index

The refractive index of 2-Methyl-3-phenyl-1-propene is 1.506 [8] [11]. This optical property is measured at standard conditions and provides insight into the compound's molecular polarizability and electronic structure. The refractive index value is consistent with aromatic compounds containing both benzene rings and aliphatic chains.

PropertyValueReference
Refractive Index1.506 [8] [11]

Solubility Parameters

Aqueous Solubility

2-Methyl-3-phenyl-1-propene exhibits limited solubility in water, being described as slightly soluble in aqueous solvents [4] [12]. This low water solubility is attributed to the compound's relatively non-polar nature [2], which results from the predominance of hydrocarbon character in its molecular structure. The presence of the phenyl group and the alkene functionality contributes to the compound's hydrophobic characteristics.

Organic Solvent Solubility

In contrast to its poor water solubility, 2-Methyl-3-phenyl-1-propene demonstrates excellent solubility in organic solvents [2] [13]. The compound is described as being easily soluble in organic solvents [13], which is consistent with its non-polar character and aromatic nature. This solubility pattern follows the general principle of "like dissolves like," where non-polar compounds dissolve readily in non-polar solvents.

The compound's solubility in organic solvents makes it suitable for use in various organic synthesis applications and as a potential solvent itself for other hydrophobic compounds.

PropertyValueReference
Water SolubilitySlightly soluble [4] [12]
Organic Solvent SolubilityEasily soluble [2] [13]
Polarity CharacterRelatively non-polar [2]

XLogP3

3.6

Other CAS

3290-53-7

Wikipedia

Benzene, (2-methyl-2-propenyl)-

Dates

Last modified: 08-16-2023

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